Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)

"Introducing (4R)-4-phenyl-1,3-oxazolidin-2-one, a chiral auxiliary reagent offering improved enantioselectivity and efficiency in asymmetric synthesis reactions. Its high regio- and stereospecificity enables precise control over product formation, facilitating the creation of complex molecules with minimal side products and maximizing yield."
(4R)-4-phenyl-1,3-oxazolidin-2-one structure
90319-52-1 structure
Product Name:(4R)-4-phenyl-1,3-oxazolidin-2-one
CAS No:90319-52-1
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD00192393
CID:61395
PubChem ID:24865089
Update Time:2026-05-07

(4R)-4-phenyl-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (R)-4-Phenyloxazolidin-2-one
    • (R)-PH-OXAZOLIDINONE
    • (R)-(-)-4-Phenyl-2-o
    • -4-PHENYL-2-OXAZOLIDINONE
    • (4R)-PHENYL-2-OXAZOLIDINONE
    • (R)-4-PHENYL-2-OXAZOLIDINONE
    • (R)-4-Phenyl-1-Oxazolidinone
    • 4-(R)-2- phenyloxazolidinone
    • R-(-)-4-Phenyl-2-oxazolidinone
    • R)-(?)-4-Phenyl-2-oxazolidinone
    • (R)-(-)-4-Phenyl-2-oxazolidinone
    • (4R)-4-phenyl-1,3-oxazolidin-2-one
    • R)-(-)-4-Phenyl-2-oxazolidinone
    • R)-(−)-4-Phenyl-2-oxazolidinone
    • R-4-BENZYL-2-OXAZOLIDINONE
    • R-4-PHENYL-2-OXAZOLIDINONE
    • (R)-phenyl-2-oxazolidinone
    • 2-Oxazolidinone,4-phenyl-, (R)-
    • (-)-4-Phenyl-2-oxazolidinone
    • (4R)-(-)-4-Phenyl-2-oxazolidinone
    • (4R)-4-phenyl-2-oxazolidinone
    • (R)-4-Phenyl-1,3-oxazolidin-2-one
    • (R)-Phenyloxazolidinone
    • 4(R)-Phenyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-phenyl-, (4R)-
    • (R)-(-)-4-phenyloxazolidin-2-one
    • (R)-4-PHENYL-OXAZOLIDIN-2-ONE
    • (4R)-4-phenyloxazolidin-2-one
    • PubChem6077
    • KSC131O9D
    • 4alpha-Phenyloxazolidin-2-one
    • 4-(R)-Phenyloxazolidin-2-one
    • QDMNNMIOWVJVLY-QMMMGPOBSA-N
    • EBD40773
    • RW1870
    • AN
    • (4R)-4-Phenyl-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)
    • (R)-(-)-4-Phenyl-2-oxazolidinone, 98%
    • Q-200026
    • SCHEMBL445133
    • P1307
    • 4-Phenyl-2-oxazolidinone, (4R)-
    • CS-W017924
    • 86217-38-1
    • (S)-(+)-4-Phenyl-2-Oxazolidone
    • AC-26759
    • MFCD00192393
    • EN300-268400
    • SS-3215
    • D5L96WN6JQ
    • DTXSID50352627
    • 90319-52-1
    • (R)-(-)-4-phenyl-oxazolidin-2-one
    • AKOS006341989
    • NS00124623
    • J-502467
    • AKOS015840451
    • (4R)-4-phenyl-1,3-oxazolan-2-one
    • MDL: MFCD00192393
    • Inchi: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
    • InChI Key: QDMNNMIOWVJVLY-QMMMGPOBSA-N
    • SMILES: O=C1OC[C@@H](C2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 163.06300
  • Monoisotopic Mass: 163.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.2021 (rough estimate)
  • Melting Point: 131.0 to 133.0 deg-C
  • Boiling Point: 407°C at 760 mmHg
  • Flash Point: 200 oC
  • Refractive Index: -72 ° (C=1, AcOEt)
  • Stability/Shelf Life: N/A
  • PSA: 38.33000
  • LogP: 1.79630
  • Specific Rotation: -49.5 º (c=2, CHCl3)
  • Optical Activity: [α]25/D −48°, c = 2 in chloroform
  • Solubility: Not determined

(4R)-4-phenyl-1,3-oxazolidin-2-one Security Information

(4R)-4-phenyl-1,3-oxazolidin-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4R)-4-phenyl-1,3-oxazolidin-2-one Pricemore >>

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(4R)-4-phenyl-1,3-oxazolidin-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium iodide ,  Palladium diiodide Solvents: Methanol
Reference
Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols
Gabriele, Bartolo; Salerno, Giuseppe; Brindisi, Donatella; Costa, Mirco; Chiusoli, Gian Paolo, Organic Letters, 2000, 2(5), 625-627

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones
Nguyen, Thanh Binh, 2008, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Water ;  rt
Reference
Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-ones
Shaye, Najla Al; Benoit, David M.; Chavda, Sameer; Coulbeck, Elliot; Dingjan, Marco; et al, Tetrahedron: Asymmetry, 2011, 22(4), 413-438

Production Method 4

Reaction Conditions
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ;  5 h, 110 °C
Reference
Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-ones
Cwik, Agnieszka; Fuchs, Aliz; Hell, Zoltan; Boejtoes, Ildiko; Halmai, Dora; et al, Organic & Biomolecular Chemistry, 2005, 3(6), 967-969

Production Method 5

Reaction Conditions
1.1 Reagents: Selenium Solvents: Acetonitrile ;  15 min, 30 °C
1.2 Reagents: Oxygen ;  9 h, 30 °C
Reference
A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanols
Li, Peng; Yuan, Xiaohua; Wang, Shudong; Lu, Shiwei, Tetrahedron, 2007, 63(50), 12419-12423

Production Method 6

Reaction Conditions
1.1 Catalysts: Nickel acetate ,  (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  overnight, rt
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 70 atm, 80 °C
Reference
Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity
Liu, Yuanhua; Yi, Zhiyuan; Yang, Xuanliang; Wang, Heng; Yin, Congcong; et al, ACS Catalysis, 2020, 10(19), 11153-11161

Production Method 7

Reaction Conditions
1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ;  16 h, 30 atm, rt
Reference
New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenation
Wang, Qingli; Tan, Xuefeng; Zhu, Ziyue; Dong, Xiu-Qin ; Zhang, Xumu, Tetrahedron Letters, 2016, 57(6), 658-662

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ;  15 h, 20 atm, 100 °C
Reference
An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones
Gabriele, Bartolo; Mancuso, Raffaella; Salerno, Giuseppe; Costa, Mirco, Journal of Organic Chemistry, 2003, 68(2), 601-604

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Chlorodiphenylphosphine Solvents: Acetonitrile ;  15 - 20 min, -40 °C; -40 °C → rt; overnight, rt
Reference
Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations
Paz, Jairo; Perez-Balado, Carlos; Iglesias, Beatriz; Munoz, Luis, Journal of Organic Chemistry, 2010, 75(9), 3037-3046

Production Method 10

Reaction Conditions
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
Reference
The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones
Casadei, M. Antonietta; Feroci, Marta; Inesi, Achille; Rossi, Leucio; Sotgiu, Giovanni, Journal of Organic Chemistry, 2000, 65(15), 4759-4761

Production Method 11

Reaction Conditions
1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ;  60 min, 150 °C; 2 min, 150 °C → 50 °C
Reference
Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation
Minor-Villar, Leticia; Tello-Aburto, Rodolfo; Olivo, Horacio F.; Fuentes, Aydee; Romero-Ortega, Moises, Synlett, 2012, 23(19), 2835-2839

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 12 h, rt
1.2 Reagents: Water ;  rt
Reference
Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-ones
Shaye, Najla Al; Chavda, Sameer; Coulbeck, Elliot; Eames, Jason; Yohannes, Yonas, Tetrahedron: Asymmetry, 2011, 22(4), 439-463

Production Method 13

Reaction Conditions
Reference
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene
Reference
A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids
Lewis, Norman; McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J., Synthetic Communications, 1995, 25(4), 561-8

Production Method 15

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Triethylamine ,  Triphenylphosphine Solvents: Acetonitrile
Reference
Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanes
Kubota, Tasuhiko; Kodaka, Masato; Tomohiro, Takenori; Okuno, Hiroaki, Journal of the Chemical Society, 1993, (1), 5-6

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate
Reference
New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reaction
Li, Guigen; Lenington, Robert; Willis, Steven; Kim, Sun Hee, Journal of the Chemical Society, 1998, (11), 1753-1754

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 h, 80 °C
Reference
Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols
Veeraswamy, S.; Reddy, K. Indrasena; Ragavan, R. Venkat; Yennam, Satyanarayana; Jayashree, A., Chemistry Letters, 2013, 42(2), 109-111

(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials

(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products

(4R)-4-phenyl-1,3-oxazolidin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone
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(CAS:90319-52-1)(R)-4-苯基-2-唑烷酮
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(4R)-4-phenyl-1,3-oxazolidin-2-one Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on (4R)-4-phenyl-1,3-oxazolidin-2-one

Professional Introduction to (4R)-4-phenyl-1,3-oxazolidin-2-one (CAS No. 90319-52-1)

(4R)-4-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 90319-52-1, belongs to the oxazolidinone class of molecules, which are known for their broad spectrum of pharmacological properties. The unique stereochemistry of this compound, particularly the (4R) configuration, plays a crucial role in determining its interaction with biological targets and its overall efficacy.

The structural motif of (4R)-4-phenyl-1,3-oxazolidin-2-one consists of a five-membered ring containing an oxygen atom and a nitrogen atom, with a phenyl group attached at the 4-position. This arrangement not only contributes to the compound's stability but also provides multiple sites for functionalization, making it a valuable scaffold for drug discovery and development. The oxazolidinone ring is particularly interesting because it can act as a privileged structure in medicinal chemistry, facilitating the design of molecules with enhanced binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxazolidinone scaffolds. One of the most compelling areas of investigation has been the exploration of their antimicrobial properties. (4R)-4-phenyl-1,3-oxazolidin-2-one has shown promising results in preliminary studies as a potential candidate for treating resistant bacterial infections. The phenyl group at the 4-position of the oxazolidinone ring is believed to contribute to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways involved in bacterial growth and survival.

Moreover, the stereochemical configuration of this compound is critical for its biological activity. The (4R) configuration has been found to enhance binding interactions with specific protein targets, leading to improved pharmacological outcomes. This aspect has prompted researchers to investigate the impact of different stereoisomers on biological efficacy, aiming to optimize drug-like properties such as solubility, metabolic stability, and pharmacokinetic profiles.

The synthesis of (4R)-4-phenyl-1,3-oxazolidin-2-one presents an interesting challenge due to the need to maintain the precise stereochemical integrity of the oxazolidinone ring. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, including asymmetric hydrogenation and chiral auxiliary-assisted cyclization reactions. These techniques have enabled chemists to produce enantiomerically pure forms of the compound, which are essential for evaluating its true biological potential.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like (4R)-4-phenyl-1,3-oxazolidin-2-one. Molecular modeling studies have provided insights into how this molecule interacts with biological targets at the atomic level. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict binding affinities and optimize molecular structures before conducting costly wet-lab experiments.

The therapeutic potential of (4R)-4-phenyl-1,3-oxazolidin-2-one extends beyond antimicrobial applications. Preliminary data suggest that this compound may also exhibit anti-inflammatory and analgesic properties. The oxazolidinone scaffold is known to modulate various signaling pathways involved in inflammation and pain perception. By targeting these pathways, (4R)-4-phenyl-1,3-oxazolidin-2-one could serve as a lead compound for developing novel treatments for chronic inflammatory disorders and neuropathic pain conditions.

In conclusion, (4R)-4-phenyl-1,3-oxazolidin-2-one (CAS No. 90319-52-1) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. The combination of its stereochemically defined framework and functionalizable sites makes it an attractive scaffold for drug discovery. As research continues to uncover new therapeutic applications for oxazolidinone derivatives, compounds like this one are poised to play a significant role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one
A1204292
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Quantity:1kg
Price ($):166.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone
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